molecular formula C12H14N4 B1453979 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline CAS No. 1094285-37-6

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline

Cat. No. B1453979
CAS RN: 1094285-37-6
M. Wt: 214.27 g/mol
InChI Key: VBLDRPOXHLUDBE-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 950094-59-4 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 4- (6,7-dihydro-5H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl)aniline .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12N4/c12-9-5-3-8 (4-6-9)11-14-13-10-2-1-7-15 (10)11/h3-6H,1-2,7,12H2 . This code provides a specific description of the molecular structure of the compound.

More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound’s structural features suggest potential activity in medicinal chemistry. Its core structure, a pyrrolo[2,1-c][1,2,4]triazole, is reminiscent of molecules that exhibit biological activity . Researchers could explore its use as a scaffold for developing new therapeutic agents, particularly as a kinase inhibitor or in targeting specific protein interactions within cellular pathways.

Agriculture: Pesticide Development

In agriculture, compounds with triazole components are often investigated for their fungicidal properties . This compound could serve as a precursor in the synthesis of novel pesticides, contributing to the control of crop diseases and enhancing food security.

Material Science: Organic Semiconductor Research

The aniline moiety in the compound’s name indicates an amine group attached to an aromatic ring, which is a common feature in conductive polymers. This suggests potential applications in material science, where the compound could be used in the development of organic semiconductors, possibly for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Environmental Science: Pollutant Detection and Removal

The compound’s ability to form stable complexes with metals could be harnessed in environmental science. It may be used in the detection and removal of heavy metals from water sources, aiding in environmental monitoring and remediation efforts .

Biochemistry: Enzyme Inhibition Studies

Given the structural complexity of “4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline”, it could be a candidate for studying enzyme inhibition. Its potential to bind to active sites of enzymes could make it a valuable tool in understanding biochemical pathways and designing inhibitors for therapeutic use .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure may provide distinct spectroscopic signatures, making it useful in analytical chemistry applications such as chromatography and spectroscopy. It could serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures .

Safety and Hazards

Safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-10-5-3-9(4-6-10)8-12-15-14-11-2-1-7-16(11)12/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDRPOXHLUDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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